molecular formula C14H9NO3 B1361248 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid CAS No. 39695-71-1

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

Cat. No. B1361248
CAS RN: 39695-71-1
M. Wt: 239.23 g/mol
InChI Key: GEBDBXYYQHUKAU-UHFFFAOYSA-N
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Description

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a chemical compound with the CAS Number: 39695-71-1 . It has a molecular weight of 239.23 and its IUPAC name is 3-phenyl-2,1-benzisoxazole-5-carboxylic acid .


Molecular Structure Analysis

The InChI code for 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is 1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H, (H,16,17) . This indicates the molecular structure of the compound. For a detailed molecular structure analysis, it is recommended to use software tools that can interpret InChI codes or refer to a reliable chemical database.


Physical And Chemical Properties Analysis

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is a solid compound . The specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results. For a detailed analysis of physical and chemical properties, it is recommended to refer to a reliable chemical database.

Scientific Research Applications

Synthesis of Derivatives

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid is utilized in the synthesis of various derivatives. For instance, it serves as a starting material for synthesizing hydroxybenzaldehyde derivatives containing an isoxazole heteroring. These derivatives are further used to produce Schiff bases and amines through condensation with aromatic amines and subsequent reduction processes (Potkin et al., 2012).

Tautomerism Studies

The compound is also significant in studying the tautomerism of heteroaromatic compounds. Research on its derivatives, such as 3,4-dimethyl-5-hydroxyisoxazole and 3-phenyl-isoxazol-5-ones, has provided insights into their structural behavior and basicities, contributing to a deeper understanding of isoxazole chemistry (Boulton & Katritzky, 1961).

Antitumor Activity

Some derivatives of 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid exhibit antitumor activity. They have been transformed into carbamides, which show promise in enhancing the effects of cytostatic drugs used in medical practice, indicating potential applications in cancer treatment (Potkin et al., 2014).

Crystallography and Molecular Structure

The molecular structure and crystallography of derivatives of this compound have been extensively studied. These studies are crucial for understanding the physical and chemical properties of the compound and its derivatives, which can lead to various applications in material science and drug design (Chandra et al., 2013).

Synthesis of S1P1 Receptor Agonists

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid derivatives have been used in the synthesis of potent and selective S1P1 receptor agonists. These agonists are important for preclinical toxicological studies, indicating their potential therapeutic applications (Hou et al., 2016).

properties

IUPAC Name

3-phenyl-2,1-benzoxazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO3/c16-14(17)10-6-7-12-11(8-10)13(18-15-12)9-4-2-1-3-5-9/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEBDBXYYQHUKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349385
Record name 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-benzo[c]isoxazole-5-carboxylic acid

CAS RN

39695-71-1
Record name 3-Phenyl-benzo[c]isoxazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OV Balynska, AV Iershov, VV Dmitrenko, VM Kavsan - dspace.nbuv.gov.ua
Aim. Chitinase-3 like protein 1 (CHI3L1, HC gp-39 or YKL-40) is a human cartilage glycoprotein encoded by CHI3L1 gene revealed by us previously among the highly upregulated …
Number of citations: 5 dspace.nbuv.gov.ua

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